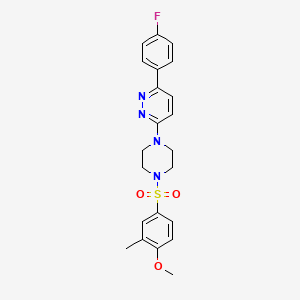![molecular formula C21H20F2N4O3S B3398690 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine CAS No. 1021257-45-3](/img/structure/B3398690.png)
3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine
説明
3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine, also known as DF-MPPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. DF-MPPO is a pyridazine-based compound that has a unique chemical structure that makes it a promising candidate for a wide range of applications.
科学的研究の応用
3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine has been extensively studied for its potential applications in various fields such as medicine, biology, and chemistry. In medicine, this compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, this compound has been shown to inhibit the formation of amyloid plaques, which are the hallmark of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress.
作用機序
The mechanism of action of 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of various kinases such as Akt and ERK, which are involved in cell proliferation and survival. This compound has also been shown to inhibit the activity of various receptors such as the NMDA receptor, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce oxidative stress. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity in vitro and in vivo. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. This compound also has limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine has several potential future directions for scientific research. One possible direction is the development of new derivatives of this compound with improved solubility and bioavailability. Another possible direction is the investigation of the mechanism of action of this compound in more detail. This could involve the use of various techniques such as X-ray crystallography and molecular modeling. This compound could also be investigated for its potential applications in other fields such as materials science and nanotechnology.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in various fields such as medicine, biology, and chemistry. This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has several advantages for lab experiments, but it also has some limitations. This compound has several potential future directions for scientific research, and further investigation of this compound could lead to the development of new treatments for various diseases.
特性
IUPAC Name |
3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-(2-methoxyphenyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O3S/c1-30-19-5-3-2-4-16(19)18-7-9-21(25-24-18)26-10-12-27(13-11-26)31(28,29)20-8-6-15(22)14-17(20)23/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLQKEJETFXMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3398614.png)
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B3398615.png)
![N-(2,4-difluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3398628.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B3398629.png)
![N-(3,5-dimethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3398635.png)
![N-(4-ethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3398638.png)

![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3398641.png)
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B3398654.png)
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B3398655.png)
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3398664.png)
![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B3398665.png)
![N-(4-chlorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3398673.png)
![N-(3-chloro-4-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3398696.png)